molecular formula C10H13NO2 B1622644 Methyl phenethylcarbamate CAS No. 26011-68-7

Methyl phenethylcarbamate

Cat. No.: B1622644
CAS No.: 26011-68-7
M. Wt: 179.22 g/mol
InChI Key: QIWRMPPFDARXPF-UHFFFAOYSA-N
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Description

Methyl phenethylcarbamate (MPC), formally known as methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (CAS: 2706537-37-1), is a carbamate derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol . It is a crystalline solid stored at -20°C for stability and is regulated as a Schedule I compound in the U.S. due to its structural similarity to opioids like fentanyl . MPC is primarily used as an analytical reference standard in forensic and pharmacological research . Its synthesis typically involves palladium-catalyzed reactions or carbamoylation of phenethylamine derivatives, as seen in related compounds .

Properties

CAS No.

26011-68-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(2-phenylethyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

QIWRMPPFDARXPF-UHFFFAOYSA-N

SMILES

COC(=O)NCCC1=CC=CC=C1

Canonical SMILES

COC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl Phenethylcarbamate and Analogues

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Structural Features Applications
This compound C₂₁H₂₆N₂O₂ 338.4 - Phenethylpiperidine backbone Forensic research, opioid analog studies
Benzyl phenethylcarbamate C₁₇H₁₇NO₂ 267.3 N/A (pale yellow liquid) Benzyl group substitution Catalysis studies, NMR reference
tert-Butyl phenethylcarbamate C₁₆H₂₄N₂O₂ 276.4 95 tert-Butyl protective group Spectroscopic studies, DFT calculations
Methyl phenylcarbamate C₈H₉NO₂ 151.2 52–54 Simple phenyl substitution Polymer synthesis, agrochemicals
Ethyl carbamate C₃H₇NO₂ 89.09 48–50 Ethyl ester of carbamic acid Fermented food analysis, carcinogen studies
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.2 N/A Hydroxyl group at meta position Pharmaceutical intermediates

Key Observations :

  • Backbone Variations : MPC’s phenethylpiperidine backbone distinguishes it from simpler carbamates like methyl phenylcarbamate or ethyl carbamate, which lack complex substituents .
  • Physical State : While MPC is a crystalline solid, benzyl phenethylcarbamate exists as a pale yellow liquid, reflecting differences in molecular symmetry and intermolecular forces .
  • Functional Groups : Substituents like tert-butyl (in tert-butyl phenethylcarbamate) or hydroxyl groups (in methyl (3-hydroxyphenyl)-carbamate) influence solubility and reactivity. For example, tert-butyl groups enhance steric hindrance, affecting catalytic applications .

Table 2: Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
This compound Limited data; presumed high potency Schedule I (U.S.)
Ethyl carbamate Carcinogenic (NTP studies) Regulated in food products
Methyl phenylcarbamate Low acute toxicity Industrial use

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